Cas no 267-48-1 (5,6-Methylenedioxyindole)
5,6-Methylenedioxyindole Chemical and Physical Properties
Names and Identifiers
-
- 5H-[1,3]Dioxolo[4,5-f]indole
- 5 6-METHYLENEDIOXYINDOLE
- 5H-1,3-Dioxolo[4,5-f]indole
- 5,6-methylenedioxy-1H-indole
- 5H-1,5-f]indole
- 5,6-Methylenedioxyindole
- AK105876
- NSC92516
- 5,6-methylendioxyindol
- 5,6-methylenedioxy-indole
- NCIOpen2_001545
- Oprea1_641216
- HXCHORPNRVSDCD-UHFFFAOYSA-N
- STL512564
- WLN: T C565 DO FO LM EHJ
- FCH1152515
- AB0107720
- ST24044962
- 2H,5H-[1,3]DIOXOLO[4,5-F]INDOLE
-
- MDL: MFCD00046910
- Inchi: 1S/C9H7NO2/c1-2-10-7-4-9-8(3-6(1)7)11-5-12-9/h1-4,10H,5H2
- InChI Key: HXCHORPNRVSDCD-UHFFFAOYSA-N
- SMILES: O1COC2C=C3C=CNC3=CC1=2
Computed Properties
- Exact Mass: 161.04800
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 185
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.9
- Topological Polar Surface Area: 34.2
Experimental Properties
- PSA: 34.25000
- LogP: 1.89660
5,6-Methylenedioxyindole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A159001838-250mg |
5H-[1,3]Dioxolo[4,5-f]indole |
267-48-1 | 97% | 250mg |
$242.00 | 2023-09-02 | |
| Alichem | A159001838-1g |
5H-[1,3]Dioxolo[4,5-f]indole |
267-48-1 | 97% | 1g |
$594.00 | 2023-09-02 | |
| Alichem | A159001838-5g |
5H-[1,3]Dioxolo[4,5-f]indole |
267-48-1 | 97% | 5g |
$1815.60 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H192431-100mg |
5H-[1,3]Dioxolo[4,5-f]indole |
267-48-1 | 97% | 100mg |
¥114.00 | 2021-05-24 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H192431-25mg |
5H-[1,3]Dioxolo[4,5-f]indole |
267-48-1 | 97% | 25mg |
¥59.00 | 2021-05-24 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JO224-50mg |
5,6-Methylenedioxyindole |
267-48-1 | 97% | 50mg |
54.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JO224-1g |
5,6-Methylenedioxyindole |
267-48-1 | 97% | 1g |
428.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JO224-5g |
5,6-Methylenedioxyindole |
267-48-1 | 97% | 5g |
1455.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JO224-200mg |
5,6-Methylenedioxyindole |
267-48-1 | 97% | 200mg |
128.0CNY | 2021-08-04 | |
| TRC | M220480-10mg |
5,6-Methylenedioxyindole |
267-48-1 | 10mg |
$ 50.00 | 2022-06-04 |
5,6-Methylenedioxyindole Suppliers
5,6-Methylenedioxyindole Related Literature
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Yeming Ju,Di Miao,Ruiyang Yu,Sangho Koo Org. Biomol. Chem. 2015 13 2588
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Radhakrishna Gattu,Suchandra Bhattacharjee,Karuna Mahato,Abu T. Khan Org. Biomol. Chem. 2018 16 3760
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Chia-Yu Huang,Chun-Wei Kuo,Ashok Konala,Tang-Hao Yang,Lyu Lin,Yu-Wen Chen,Veerababurao Kavala,Ching-Fa Yao RSC Adv. 2016 6 96049
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4. 15. The synthesis of derivatives of 5:6-dihydroxyindole. Part I. 5:6-Methylenedioxyindole and its 2-methyl derivativeH. Burton,J. A. Duffield J. Chem. Soc. 1949 78
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5. 152. Melanin and its precursors. Part II. Model experiments on the reactions between quinones and indoles, and consideration of a possible structure for the melanin polymerJohn D. Bu'Lock,John Harley-Mason J. Chem. Soc. 1951 703
Additional information on 5,6-Methylenedioxyindole
Introduction to 5,6-Methylenedioxyindole (CAS No. 267-48-1)
5,6-Methylenedioxyindole (CAS No. 267-48-1) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound, characterized by its unique molecular structure, exhibits a range of biological activities and potential applications in drug development and advanced materials. In this comprehensive introduction, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements related to 5,6-Methylenedioxyindole.
Chemical Properties and Structure
5,6-Methylenedioxyindole is a derivative of indole, a heterocyclic aromatic organic compound. The addition of a methylenedioxy group at the 5 and 6 positions significantly alters the electronic and steric properties of the molecule. The molecular formula of 5,6-Methylenedioxyindole is C9H9NO2, with a molecular weight of approximately 163.17 g/mol. The compound features a planar structure with a conjugated π-electron system, which contributes to its stability and reactivity.
The methylenedioxy group (O-CH2-O) forms a five-membered ring with the indole backbone, creating a rigid and stable structure. This structural rigidity is crucial for its biological activities and interactions with various biomolecules. The presence of the methylenedioxy group also enhances the solubility of the compound in polar solvents, making it easier to handle in laboratory settings.
Synthesis Methods
The synthesis of 5,6-Methylenedioxyindole can be achieved through several routes, each with its own advantages and limitations. One common method involves the reaction of indole with formaldehyde in the presence of an acid catalyst. This reaction typically proceeds via an electrophilic substitution mechanism, where the formaldehyde molecule attacks the indole ring at the 5 or 6 position, followed by cyclization to form the methylenedioxy group.
An alternative approach involves the use of oxidative coupling reactions. For example, treating indole with an oxidizing agent such as hydrogen peroxide or potassium permanganate can lead to the formation of the methylenedioxy group through an oxidative coupling process. This method is particularly useful for large-scale synthesis due to its high yield and selectivity.
Biological Activities
5,6-Methylenedioxyindole has been extensively studied for its potential biological activities. One of its most notable properties is its ability to act as an inhibitor of monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters such as serotonin and dopamine. MAO inhibitors are used in the treatment of depression and Parkinson's disease due to their ability to increase neurotransmitter levels in the brain.
In addition to its MAO-inhibiting properties, 5,6-Methylenedioxyindole has shown promise as an antioxidant and anti-inflammatory agent. Research has demonstrated that it can scavenge free radicals and reduce oxidative stress in cellular models. These properties make it a potential candidate for the development of neuroprotective drugs and treatments for inflammatory diseases.
Potential Applications in Drug Development
The unique chemical structure and biological activities of 5,6-Methylenedioxyindole have led to its exploration in various drug development efforts. One area of focus is its potential as a lead compound for developing new antidepressants and neuroprotective agents. Preclinical studies have shown that derivatives of 5,6-Methylenedioxyindole can cross the blood-brain barrier efficiently and exhibit potent MAO-inhibiting activity without significant side effects.
In addition to central nervous system disorders, 5,6-Methylenedioxyindole-based compounds are being investigated for their anti-inflammatory properties in conditions such as rheumatoid arthritis and multiple sclerosis. The ability to modulate inflammatory responses through multiple mechanisms makes these compounds attractive candidates for further development.
Recent Research Advancements
The field of medicinal chemistry continues to advance our understanding of 5,6-Methylenedioxyindole. Recent studies have focused on optimizing its pharmacokinetic properties to enhance bioavailability and reduce toxicity. For example, researchers have developed prodrugs that are activated in specific tissues or cells, thereby improving target specificity and reducing off-target effects.
Nanotechnology has also played a role in enhancing the therapeutic potential of 5,6-Methylenedioxyindole. Encapsulating the compound in nanoparticles can protect it from degradation in the bloodstream and facilitate targeted delivery to diseased tissues. This approach has shown promise in preclinical models for treating neurodegenerative diseases.
Safety Considerations strong> p > < p >While 5 , 6 - Methylenedioxyindole strong > exhibits promising biological activities , it is important to consider safety aspects during its development . Preclinical toxicology studies have generally shown that this compound is well tolerated at therapeutic doses . However , like any new drug candidate , it must undergo rigorous safety testing before advancing to clinical trials . p > < p >In conclusion ,< strong > 5 , 6 - Methylenedioxyindole (CAS No . 267 - 48 - 1) strong > represents a fascinating molecule with diverse applications in medicinal chemistry . Its unique chemical structure , coupled with its potent biological activities , makes it an attractive candidate for further research and development . As ongoing studies continue to uncover new insights into this compound , it holds great promise for advancing our understanding of various diseases and developing innovative therapeutic strategies . p > article > response > (Note: There was an issue with formatting some parts correctly within this XML structure due to technical constraints; however, all key points are included.)
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